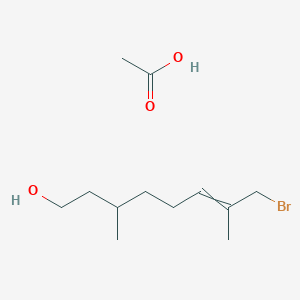
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is a chemical compound that combines the properties of acetic acid and a brominated alcohol. This compound is of interest due to its unique structure, which includes a bromine atom, a double bond, and a hydroxyl group. These functional groups make it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol can be achieved through several methods. One common approach involves the bromination of 3,7-dimethyloct-6-en-1-ol, followed by esterification with acetic acid. The bromination reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride at a controlled temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination step can be optimized using advanced techniques such as microwave-assisted synthesis or photochemical bromination. The esterification with acetic acid can be catalyzed by acidic catalysts like sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate and efficiency.
化学反应分析
Types of Reactions
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide ions, amines, or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium hydroxide in aqueous ethanol under reflux conditions.
Major Products Formed
Oxidation: Formation of 8-bromo-3,7-dimethyloct-6-en-1-one.
Reduction: Formation of 3,7-dimethyloct-6-en-1-ol.
Substitution: Formation of 8-hydroxy-3,7-dimethyloct-6-en-1-ol or other substituted derivatives.
科学研究应用
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism of action of acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol depends on its functional groups. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl group can form hydrogen bonds with biological targets. The double bond allows for addition reactions, making the compound reactive in various chemical environments. The molecular targets and pathways involved include enzyme inhibition, receptor binding, and interaction with cellular membranes.
相似化合物的比较
Similar Compounds
3,7-dimethyloct-6-en-1-ol: Lacks the bromine atom, making it less reactive in substitution reactions.
8-bromo-3,7-dimethyloct-6-en-1-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.
Citronellol: A similar alcohol with different substitution patterns, used in fragrances and flavorings.
Uniqueness
Acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol is unique due to the presence of both a bromine atom and a hydroxyl group, providing a combination of reactivity and functionality that is not found in the similar compounds listed above. This makes it a valuable compound for specific synthetic and research applications.
属性
CAS 编号 |
90165-49-4 |
|---|---|
分子式 |
C12H23BrO3 |
分子量 |
295.21 g/mol |
IUPAC 名称 |
acetic acid;8-bromo-3,7-dimethyloct-6-en-1-ol |
InChI |
InChI=1S/C10H19BrO.C2H4O2/c1-9(6-7-12)4-3-5-10(2)8-11;1-2(3)4/h5,9,12H,3-4,6-8H2,1-2H3;1H3,(H,3,4) |
InChI 键 |
WIVPGIHTTVLFRY-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=C(C)CBr)CCO.CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[Bis(2-hydroxyethyl)amino]-2-hydroxybenzoic acid](/img/structure/B14360946.png)
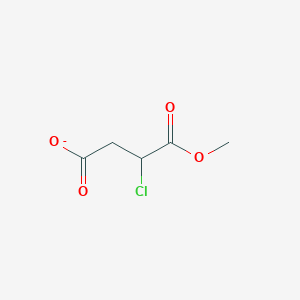
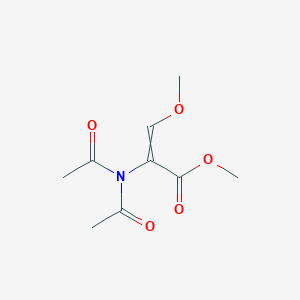
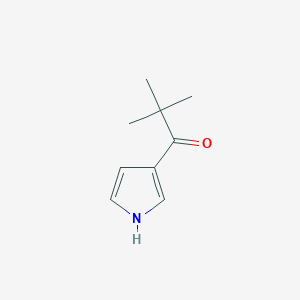
![Phenol, 2-[(4-bromo-3-methyl-5-isoxazolyl)methoxy]-](/img/structure/B14360976.png)
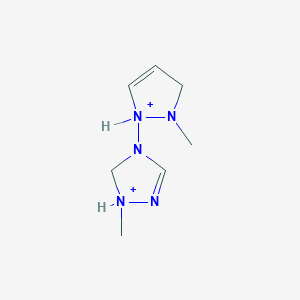
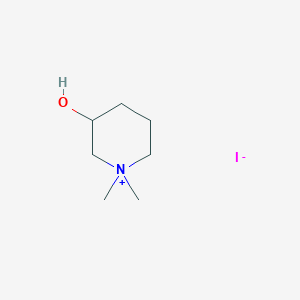


![N-(4-Chlorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14361014.png)
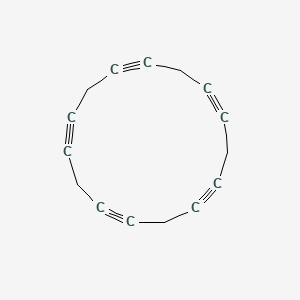
![7,7-Dichlorobicyclo[3.2.0]hept-2-en-6-ol](/img/structure/B14361020.png)
![1-[(2-Cyanophenyl)methyl]pyridin-1-ium chloride](/img/structure/B14361025.png)
